3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is an organic compound with a complex structure that includes a trimethoxyphenyl group and an imidazopyridine moiety
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to interact with various biochemical pathways, leading to a broad range of biological effects .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The specific enzymes, proteins, and other biomolecules that 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide interacts with are not yet identified.
Molecular Mechanism
It is known that compounds containing the trimethoxyphenyl (TMP) group can display notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . Whether this compound shares these mechanisms is not yet confirmed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the imidazopyridine core, which can be synthesized from 2-aminopyridine and α-bromoketones under different reaction conditions . The trimethoxyphenyl group is then introduced through a series of reactions involving methoxylation and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazopyridine and trimethoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Solvents like toluene and ethyl acetate are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Imidazopyridine derivatives: Compounds with the imidazopyridine core have comparable pharmacological properties.
Uniqueness
3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the combination of the trimethoxyphenyl and imidazopyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-6-8-23-12-15(22-18(23)9-13)5-7-21-20(24)14-10-16(25-2)19(27-4)17(11-14)26-3/h6,8-12H,5,7H2,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFYJDUOPCQAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.